Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy-
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Overview
Description
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- is a complex organic compound with significant applications in various fields It is a derivative of benzamide, characterized by the presence of dimethylamino, ethoxy, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of para-fluorobenzylamine . The reaction is carried out at elevated temperatures (130-140°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, increasing the concentration of acetylcholine and enhancing neurotransmission . Additionally, it can function as a dopamine receptor antagonist, modulating dopaminergic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethobenzamide: Shares structural similarities but differs in the substitution pattern on the benzene ring.
Itopride: Another benzamide derivative with similar pharmacological properties but distinct chemical structure.
Metoclopramide: A well-known benzamide used as an antiemetic and gastroprokinetic agent.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
122892-61-9 |
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Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-19-11-8-17(14-20(19)25-4)21(24)22-15-16-6-9-18(10-7-16)27-13-12-23(2)3/h6-11,14H,5,12-13,15H2,1-4H3,(H,22,24) |
InChI Key |
MQEASFQEICWNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C)OC |
Origin of Product |
United States |
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